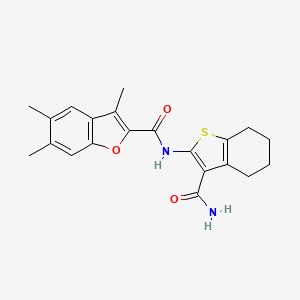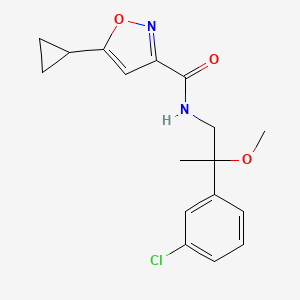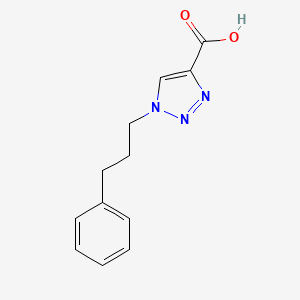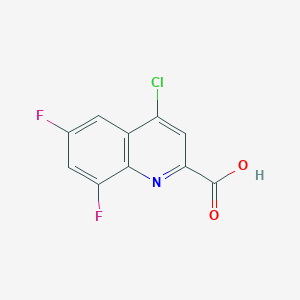
4-benzoyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzoyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H18N2O3S and its molecular weight is 402.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
A study by Ravinaik et al. (2021) explored the synthesis of benzamide derivatives, revealing moderate to excellent anticancer activity against various cancer cell lines. This indicates potential applications in cancer treatment.
Chemical Transformations
Research by Odame et al. (2020) demonstrated a novel gold(I)-mediated intramolecular transamidation of thiourea derivatives to benzamides. This process is significant in the field of organic synthesis and medicinal chemistry.
Thermal Decomposition Studies
The study of thermal decomposition of N,O-diacyl-N-t-butylhydroxylamines by Uchida et al. (1981) contributes to understanding the stability and decomposition pathways of benzamide derivatives, crucial for their application in various chemical processes.
Chemoselective Benzoylation
Research on the chemoselective N-benzoylation of aminophenols by Singh et al. (2017) highlights a method for selectively producing benzamides, which are compounds of biological interest, suggesting their relevance in pharmaceutical synthesis.
Structural and Conformational Analysis
Investigations into the molecular structures of benzamide derivatives, as reported by Sagar et al. (2018), provide insight into their conformational behavior and potential for forming diverse supramolecular structures.
Pharmacological Evaluation
A study by Rana et al. (2008) evaluated the anticonvulsant and neurotoxicity properties of benzothiazol-2-yl benzamides, indicating their potential use in neurological treatments.
Nonlinear Optical and Biological Investigations
Research into the nonlinear optical and biological properties of benzamide derivatives, as explored by Raveendiran and Prabukanthan (2021), suggests their application in the fields of optoelectronics and microbiology.
Antiviral Activities
The synthesis of benzamide-based aminopyrazoles and their antiviral activities, as studied by Hebishy et al. (2020), highlights their potential in treating viral infections, such as avian influenza.
Mécanisme D'action
Target of Action
The primary targets of 4-benzoyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide are various enzymes that play crucial roles in bacterial cell function . These include dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These enzymes are involved in critical biochemical pathways in bacteria, making them effective targets for antibacterial action.
Mode of Action
This compound interacts with its targets by inhibiting their function This inhibition disrupts the normal biochemical processes within the bacterial cell, leading to cell death
Biochemical Pathways
The compound affects several biochemical pathways due to its broad range of targets . For instance, by inhibiting DNA gyrase, it interferes with DNA replication in bacteria. By inhibiting dihydroorotase and dihydropteroate synthase, it disrupts nucleotide and folate synthesis, respectively. The inhibition of these and other enzymes leads to a disruption of essential cellular functions, ultimately leading to bacterial cell death.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation . By inhibiting key enzymes, the compound disrupts essential cellular processes, leading to cell death. This makes it a potentially effective antibacterial agent.
Propriétés
IUPAC Name |
4-benzoyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-2-28-18-9-6-10-19-20(18)24-23(29-19)25-22(27)17-13-11-16(12-14-17)21(26)15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHLCTKQYIEBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3016871.png)

![(Z)-S-(2-((3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B3016873.png)


![N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B3016877.png)

![Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B3016881.png)
![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3016882.png)

![N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide](/img/structure/B3016887.png)
![Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3016888.png)
![[3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]methanol](/img/structure/B3016891.png)
